molecular formula C23H23N3O3S B1653653 Foliglurax CAS No. 1883329-53-0

Foliglurax

Cat. No. B1653653
M. Wt: 421.5
InChI Key: ZTEDNASHAWNBKQ-NCELDCMTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Foliglurax is under investigation in clinical trial NCT02639221 (A Phase I, Double Blind, Placebo Controlled, First in Human, Single and Multiple Ascending Oral Dose, Safety, Tolerability and Pharmacokinetic Study in Healthy Male and Female Subjects).

Scientific Research Applications

Parkinson's Disease Treatment

Foliglurax has been primarily studied for its potential in treating Parkinson’s disease (PD). As a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4), it offers a non-dopaminergic treatment mechanism. Approximately 40% of PD patients experience motor fluctuations and the return of symptoms between regular doses of dopamine receptor agonists, a phenomenon known as ‘OFF periods.’ Foliglurax showed promise in addressing this unmet need. However, it failed to meet the primary and secondary endpoints in a Phase 2 study, leading Lundbeck to discontinue its development. This highlights the challenges in drug development, particularly for drugs acting through novel mechanisms and targeting complex diseases like PD (Bespalov et al., 2020).

Drug Development and Acquisition

Foliglurax's development history is notable. Originally developed by Merck and Domain Therapeutics, its rights were sold to Prexton Therapeutics, which was later acquired by Lundbeck for up to $1.1 billion. The acquisition centered around foliglurax, then in Phase II studies for Parkinson’s disease. This case underscores the strategic acquisitions and partnerships in the pharmaceutical industry, especially involving compounds with potential in treating major diseases (Jarvis, 2018).

Therapeutic Potential Beyond Parkinson's Disease

Despite the discontinuation in PD, the mGluR4 receptor, which foliglurax targets, holds potential in treating other central nervous system disorders and diseases involving neuroinflammation and metabolic disorders like diabetes. The discovery of foliglurax, a highly selective mGluR4 PAM with good oral bioavailability and brain distribution, was a significant step in this direction. However, more research into the biological properties of mGluR4 is needed to establish it as a definitive drug target in various diseases (Volpi et al., 2018).

properties

CAS RN

1883329-53-0

Product Name

Foliglurax

Molecular Formula

C23H23N3O3S

Molecular Weight

421.5

IUPAC Name

(NE)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine

InChI

InChI=1S/C23H23N3O3S/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26/h3-5,11-15,27H,1-2,6-10H2/b25-19+

InChI Key

ZTEDNASHAWNBKQ-NCELDCMTSA-N

Isomeric SMILES

C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N\O)C4=NC=C5C=CSC5=C4

SMILES

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4

Canonical SMILES

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4

Other CAS RN

1883329-53-0

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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